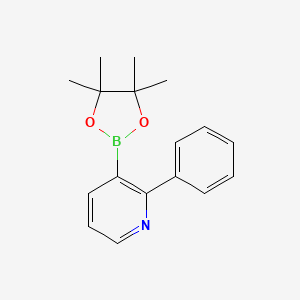

2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular formula: C₁₇H₂₀BNO₂; molecular weight: 281.16 g/mol) is a boronate ester featuring a pyridine core substituted at the 3-position with a dioxaborolane group and at the 2-position with a phenyl ring . This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of its boronate ester moiety. Its purity (≥95%) and stability under ambient conditions make it suitable for applications in pharmaceuticals, materials science, and catalysis .

Propriétés

IUPAC Name |

2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-11-8-12-19-15(14)13-9-6-5-7-10-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKLHPJUOGNMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736477 | |

| Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313519-78-6 | |

| Record name | 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-phenylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boronates.

Substitution: The boron atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

One of the primary applications of this compound lies in its role as a pharmaceutical intermediate. The incorporation of boron into organic molecules can enhance their biological activity and selectivity.

Case Study: MPS1 Inhibition

A study demonstrated the use of pyridine derivatives in the design of small-molecule inhibitors for MPS1 (monopolar spindle 1), a key regulator in cell division. The compound's structural features were optimized to improve its pharmacokinetic profile and potency against MPS1 in vitro and in vivo models .

| Compound | Activity | Reference |

|---|---|---|

| CCT251455 | Potent MPS1 inhibitor | |

| 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Intermediate for MPS1 inhibitors |

Materials Science Applications

The compound has also been explored for its potential in materials science, particularly in the development of luminescent materials.

Case Study: Luminescent Complexes

Research on alkynylplatinum(II) complexes has shown that incorporating boron-containing ligands can significantly enhance luminescence properties. The synthesis of these complexes demonstrates the utility of this compound as a ligand for creating new materials with desirable optical characteristics .

| Material Type | Properties | Application |

|---|---|---|

| Alkynylplatinum(II) Complexes | High luminescence | Optoelectronic devices |

| Boron-containing ligands | Enhanced stability and reactivity | Catalysis and sensing |

Catalysis Applications

The compound serves as a catalyst or catalyst precursor in various organic reactions. Its boron functionality allows it to participate in cross-coupling reactions and other transformations.

Case Study: Cross-Coupling Reactions

In synthetic organic chemistry, compounds like this compound have been utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals .

| Reaction Type | Role of Compound | Outcome |

|---|---|---|

| Suzuki-Miyaura | Catalyst precursor | Efficient formation of biaryl compounds |

| C-C Bond Formation | Key intermediate | Broad applicability in drug synthesis |

Mécanisme D'action

The mechanism of action of 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the formation of a boronate ester intermediate during cross-coupling reactions. The boron atom interacts with a palladium catalyst to facilitate the transfer of the phenyl group to the pyridine ring, resulting in the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The compound’s key structural analogs differ in the position of the boronate ester group on the pyridine ring or the nature of substituents. Representative examples include:

Key Observations :

Physicochemical Properties

- Solubility: The phenyl group enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene, THF) compared to polar analogues like 2ac (piperidinium bromide boronate), which is water-soluble .

- Stability : Dioxaborolane groups are hydrolytically stable under neutral conditions but degrade in acidic/basic environments. Fluorinated derivatives (e.g., ) show enhanced stability due to reduced electron density at boron.

Activité Biologique

2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20BNO2

- Molecular Weight : 281.16 g/mol

- CAS Number : 1313519-78-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolan group enhances its reactivity and potential interactions with biomolecules.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit enzymes such as GSK-3β and IKK-β. These enzymes are involved in critical cellular processes including metabolism and inflammation. For instance, a study highlighted that certain derivatives exhibited IC50 values in the low nanomolar range for GSK-3β inhibition .

Antiparasitic Activity

Recent studies have focused on the antiparasitic properties of boron-containing compounds. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability, which are crucial for in vivo efficacy against parasites like Plasmodium falciparum (the causative agent of malaria) .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-phenyl derivatives have been evaluated in various cancer cell lines. One study demonstrated that related compounds significantly inhibited cell proliferation in breast cancer models, suggesting potential anticancer applications .

Case Studies

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate metabolic stability; however, further studies are needed to assess its full pharmacokinetic profile.

Safety Profile

According to safety data sheets, this compound poses certain hazards such as acute toxicity upon ingestion and skin contact irritation . Proper handling procedures are recommended to mitigate risks.

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves palladium-catalyzed borylation reactions. A general approach includes:

- Step 1 : Starting with a halogenated pyridine derivative (e.g., 3-bromo-2-phenylpyridine).

- Step 2 : Reacting with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and inert atmosphere) to install the boronate ester group .

- Step 3 : Purification via column chromatography or recrystallization. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or dioxane), and temperature (80–110°C) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and purity. The boron-adjacent protons often show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (281.16 g/mol) and isotopic patterns .

- Infrared Spectroscopy (IR) : Identify B-O (∼1350 cm⁻¹) and aromatic C-H stretches .

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELX or OLEX2 for refinement .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to achieve higher yields?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like SPhos or XPhos to enhance turnover .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates. Additives like K₂CO₃ or CsF improve boron transmetallation .

- Temperature Control : Gradual heating (e.g., 80°C → 110°C) minimizes side reactions. Monitor progress via TLC or GC-MS .

- Byproduct Analysis : Characterize homocoupling byproducts (e.g., biphenyl derivatives) via HPLC to adjust stoichiometry .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in structural analysis?

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(2d,p) basis sets to compare with X-ray data. Analyze frontier molecular orbitals (FMOs) for reactivity insights .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π, B-O hydrogen bonds) to explain packing discrepancies .

- Multivariate Refinement : In crystallography, use OLEX2 to model disorder or twinning, adjusting thermal parameters iteratively .

Q. How should researchers approach crystallographic refinement challenges for this compound using X-ray diffraction?

- Data Collection : Use high-resolution (≤0.8 Å) data to resolve boron-oxygen bond lengths (∼1.36 Å). Monitor for twinning via Rint values .

- Software Tools : SHELXL for small-molecule refinement; OLEX2 for graphical integration of restraints (e.g., DFIX for B-O bonds) .

- Disorder Modeling : For flexible pinacol groups, split positions with PART instructions and apply isotropic displacement constraints .

- Validation : Check CIF files with PLATON to flag geometry outliers (e.g., bond angle deviations >5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.